2-(1,2-Dithiolan-3-YL)acetic acid
Overview
Description
2-(1,2-Dithiolan-3-YL)acetic acid is a chemical compound with the molecular formula C5H8O2S2 and a molecular weight of 164.25 . It is also known by other synonyms such as 1,2-Dithiolane-3-acetic acid and 2-(dithiolan-3-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2-dithiolane ring attached to an acetic acid group . The presence of the asymmetric carbon in the dithiolane ring is responsible for the existence of two possible optical isomers .Scientific Research Applications
Synthesis and Derivative Formation
- 2-(1,2-Dithiolan-3-yl)acetic acid can be synthesized efficiently from Meldrum's acid, acrolein, and thioacetic acid. This synthesis process can further lead to a variety of amide derivatives, showcasing its versatility in chemical synthesis (Chen & Lawton, 1997).
Chemical and Photochemical Observations
- Chemical and photochemical properties of 1,2-dithiolane and its derivatives, including this compound, have been studied to understand their role in photosynthesis and other natural processes (Barltrop, Hayes & Calvin, 1954).
Conversion to Ketene Dithioacetals
- Cyclic dithio-carbenium ion salts, related to 1,2-dithiolane derivatives, can be converted to ketene dithioacetals. This process is significant in the field of organic chemistry and synthesis (Okuyama, 1982).
Development in Peptide Chemistry
- 1,2-Dithiolane analogues of leucine have been synthesized for potential use in peptide chemistry. This includes derivatives containing the 1,2-dithiolan-4-yl structure, showing its applicability in the development of new amino acids (Morera, Pinnen & Lucente, 2002).
Solubility Studies
- The solubility of compounds like 5-(dithiolan-3-yl)pentanoic acid in mixed solvents has been studied, which is crucial for understanding its behavior in various chemical environments (Zhang, Dang & Wei, 2010).
Future Directions
While specific future directions for 2-(1,2-Dithiolan-3-YL)acetic acid are not mentioned in the search results, research into related compounds suggests potential areas of interest. For example, the neuroprotective activity of 1,2-dithiolane derivatives suggests potential applications in the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
2-(dithiolan-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)3-4-1-2-8-9-4/h4H,1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFYPPTZQNPQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446345 | |
Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36305-11-0 | |
Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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